molecular formula C11H14O3 B1308694 3-(4-Methoxy-2-methylphenyl)propanoic acid CAS No. 28353-93-7

3-(4-Methoxy-2-methylphenyl)propanoic acid

Cat. No. B1308694
CAS RN: 28353-93-7
M. Wt: 194.23 g/mol
InChI Key: HXVXYOSXSAOTAU-UHFFFAOYSA-N
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Description

“3-(4-Methoxy-2-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C11H14O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-(4-Methoxy-2-methylphenyl)propanoic acid” consists of a propanoic acid group attached to a 4-methoxy-2-methylphenyl group . The molecular weight of the compound is 194.232 .

Scientific Research Applications

Enantioseparation and Chiral Recognition

Enantioseparation of similar compounds, such as 2-(3-Methylphenyl)propanic acid and 2-(4-methylphenyl)propanoic acid, has been achieved using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector. These studies highlight the importance of the methyl group's position on the benzene ring in enantiorecognition and the potential use of such compounds in chiral recognition applications (Yang Jin et al., 2020).

Cyclization and Synthesis of Benzothiazepin-4(5H)-ones

Reactions involving methyl- and methoxyaminobenzenethiols with acrylic acid have led to the formation of compounds like N-{2-[(2-carboxyethyl)sulfanyl]-4-methylphenyl}-β-alanine, demonstrating the potential of 3-(4-Methoxy-2-methylphenyl)propanoic acid in synthetic chemistry, particularly in the formation of complex structures such as benzothiazepines (K. Rutkauskas et al., 2008).

Photochemical Synthesis of Chromones

Photochemical approaches have been used for the synthesis of chromones using esters of acids like 3-(4-Methoxy-2-methylphenyl)propanoic acid. This method shows the potential of these compounds in photochemical reactions and as precursors in the synthesis of chromones (M. Álvaro et al., 1987).

Metabolic Studies

Studies on the metabolic conversion of related compounds, such as the 3-(4-Methoxy-2-methylphenyl)propanoic acid, have contributed to understanding the methylation of aromatic compounds in human metabolism. This research has implications for pharmacology and toxicology, particularly in the context of drug metabolism and excretion (P. Smith and A. Bennett, 1958).

Polymer Science

In polymer science, compounds like 3-(4-Hydroxyphenyl)propanoic acid, related to 3-(4-Methoxy-2-methylphenyl)propanoic acid, have been used as renewable building blocks for polybenzoxazine synthesis. This highlights the potential of these compounds in developing sustainable materials for various applications (Acerina Trejo-Machin et al., 2017).

properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-7-10(14-2)5-3-9(8)4-6-11(12)13/h3,5,7H,4,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVXYOSXSAOTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxy-2-methylphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KC Russell - 1992 - search.proquest.com
One of the central goals of peptide and protein chemistry is the development of peptides with specific biological, chemical, and physical properties. An important method directed …
Number of citations: 2 search.proquest.com

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